

downstream targets of HPK1 kinase activity

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An In-depth Technical Guide to the Downstream Targets of HPK1 Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It has emerged as a critical negative regulator of immune cell function, particularly in T cells, B cells, and dendritic cells.[1][2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, leading to an attenuation of T-cell activation and proliferation.[4][5] This function serves as an intracellular immune checkpoint to maintain homeostasis and prevent excessive immune responses.[4] However, in the context of cancer, this negative regulation can impede the immune system's ability to mount an effective anti-tumor response.[2][4]

The loss of HPK1 kinase activity has been shown to enhance T-cell signaling, increase cytokine secretion, and improve viral clearance, resulting in greater tumor growth inhibition.[2][3] These findings establish HPK1 as a promising therapeutic target in immuno-oncology.[6][7] This technical guide provides a comprehensive overview of the known downstream targets of HPK1 kinase activity, the signaling pathways they regulate, quantitative data from key experiments, and detailed experimental protocols.

Core Signaling Pathways and Downstream Targets

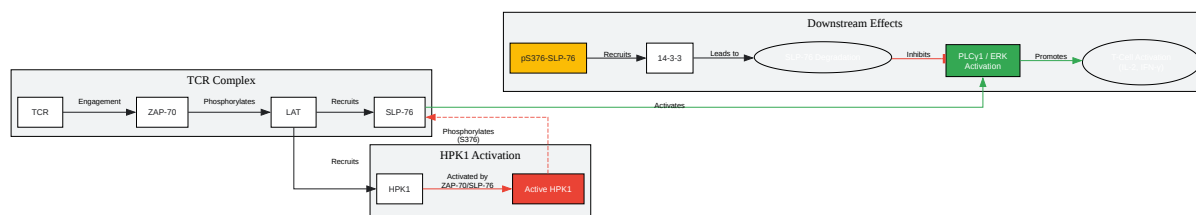
HPK1's role as a signaling modulator is multifaceted, influencing several key cellular pathways. Its kinase activity is central to its function as a negative regulator, but it also possesses scaffolding functions that contribute to its overall impact on cellular signaling.

Negative Regulation of T-Cell Receptor (TCR) Signaling

The most well-characterized function of HPK1 is its role as a negative feedback regulator in TCR signaling. Upon TCR engagement, a signaling cascade is initiated that leads to the recruitment and activation of HPK1.[\[5\]](#)[\[8\]](#)

Key Downstream Targets:

- SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa): Activated HPK1 directly phosphorylates the adaptor protein SLP-76 at serine 376 (S376).[\[1\]](#)[\[8\]](#)[\[9\]](#) This phosphorylation event creates a binding site for 14-3-3 regulatory proteins.[\[8\]](#)[\[9\]](#) The recruitment of 14-3-3 to SLP-76 destabilizes the TCR signalosome, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[\[1\]](#)[\[8\]](#) This cascade ultimately dampens downstream signaling, including the phosphorylation of PLC γ 1 and ERK, which are crucial for T-cell activation.[\[1\]](#)[\[10\]](#)
- Gads (GRB2-related adapter protein): HPK1 also phosphorylates the adaptor protein Gads at threonine 262. Similar to SLP-76 phosphorylation, this creates a binding motif for 14-3-3 proteins, contributing to the disassembly of the active signaling complex.[\[8\]](#)
- LAT (Linker for Activation of T cells): HPK1 is recruited to the lipid raft microdomain through interactions with LAT and Gads.[\[8\]](#) While not a direct kinase substrate, the destabilization of the SLP-76/Gads complex by HPK1 activity leads to the overall disruption of the LAT signalosome.[\[8\]](#)



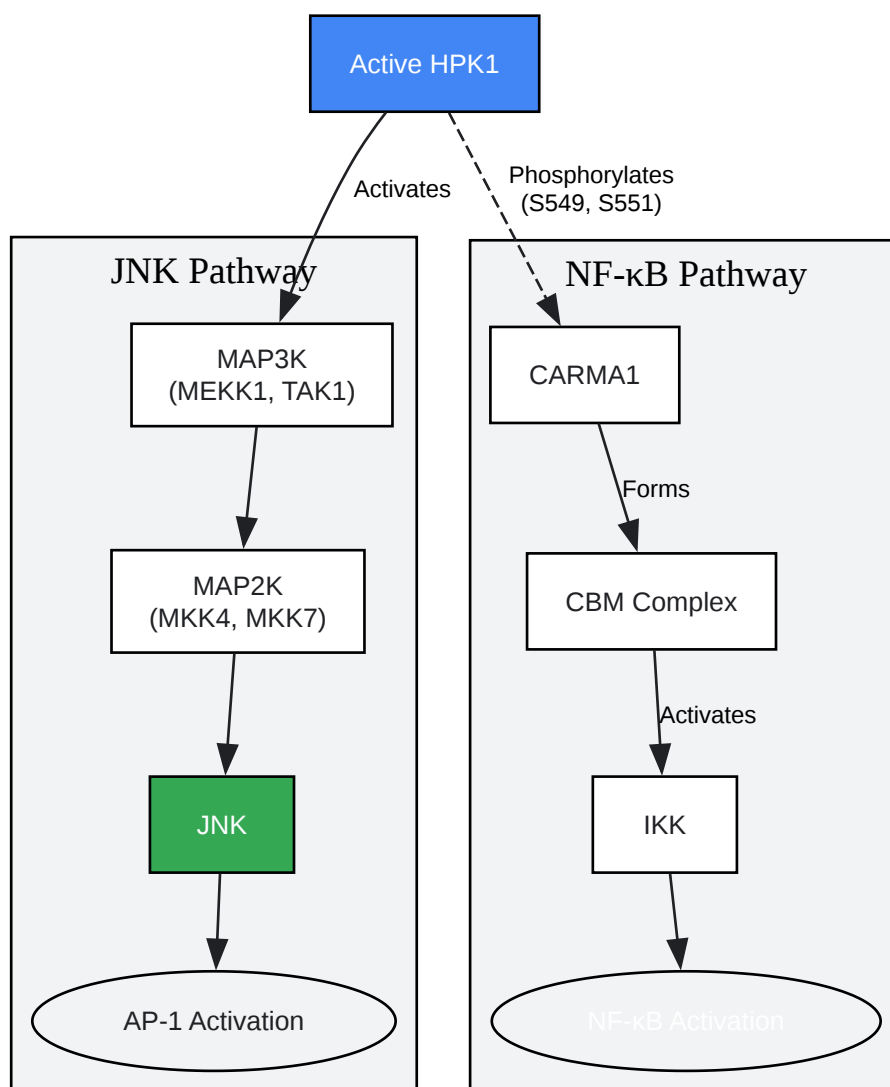
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Caption: HPK1 negatively regulates TCR signaling via SLP-76 phosphorylation.

Regulation of JNK and NF-κB Pathways

HPK1 can also function as a positive regulator of specific signaling cascades, demonstrating its complex and context-dependent roles.

- **JNK Pathway:** HPK1 is an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[11][12] It functions as a MAP4K, initiating a cascade through MAP3Ks (like MEKK1 and TAK1) and MAP2Ks (like MKK4 and MKK7) to ultimately activate JNK.[11] This pathway is involved in cellular proliferation and apoptosis.[11] The interaction of HPK1 with adaptor proteins like Grb2, Grap2, Crk, and CrkL is crucial for this activation.[12][13]
- **NF-κB Pathway:** During the early phases of T-cell activation, full-length HPK1 can activate the NF-κB pathway.[8] It achieves this by phosphorylating CARMA1 at serines 549 and 551. [8] This phosphorylation facilitates the formation of the CARMA1/Bcl10/MALT1 (CBM) complex, which in turn activates the IKK kinase, leading to IκB degradation and NF-κB activation.[8][11]



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Caption: HPK1 positively regulates the JNK and NF-κB signaling pathways.

Regulation of B-Cell Receptor (BCR) Signaling

In B cells, HPK1 performs a negative regulatory role analogous to its function in T cells.

- **BLNK (B-cell linker protein):** HPK1 negatively regulates BCR signaling by phosphorylating BLNK, the B-cell specific homolog of SLP-76.[5][8][14] This phosphorylation is thought to lead to the subsequent ubiquitination and degradation of BLNK, thereby dampening downstream signals such as ERK, p38, JNK, and PLCγ1 activation.[5][8]

Regulation of T-Cell Adhesion

HPK1 also influences T-cell adhesion through a mechanism that appears to be dependent on its scaffolding properties rather than its kinase activity.

- Competition with ADAP: HPK1 binds to SLP-76 and competes with the adhesion and degranulation promoting adaptor protein (ADAP) for this interaction.[\[15\]](#) By limiting the available pool of SLP-76 that can bind to ADAP, HPK1 dampens the activation of the small GTPase Rap1, which is critical for activating the integrin LFA-1.[\[15\]](#) This results in decreased T-cell adhesion to ICAM-1.[\[15\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating HPK1 inhibition and function.

Table 1: Effect of HPK1 Inhibition/Knockout on T-Cell Cytokine Production

Cell Type	Condition	Cytokine	Fold Increase vs. Control	Reference
Jurkat T cells	MAP4K1 Knockout	IL-2	~3-fold	[16]
Human CD8+ T cells	MAP4K1 Knockout	IFN- γ	~2.5-fold	[16]
Human CD8+ T cells	MAP4K1 Knockout	IL-2	~3.5-fold	[16]
Human CD8+ T cells	1 μ M HPK1 inhibitor	IFN- γ	~2 to 4-fold (donor dependent)	[16]
Human CD8+ T cells	1 μ M HPK1 inhibitor	IL-2	~2 to 5-fold (donor dependent)	[16]

Table 2: IC₅₀ Values of Selected HPK1 Inhibitors

Inhibitor	Assay Type	Target/Readout	IC ₅₀	Reference
Staurosporine	In Vitro Kinase Assay (ADP-Glo)	HPK1 Activity	~10 nM	[17]
NDI-101150	In Vitro T-cell stimulation	IFN- γ production (with TGF- β)	~10-100 nM	[7]
NDI-101150	In Vitro T-cell stimulation	IL-2 production (with PGE ₂)	~1-10 nM	[7]
Compound 1	In Vitro T-cell stimulation	pSLP-76 (S376) inhibition	~10 nM	[1]
GNE-1858	Cellular Phosphorylation Assay	pSLP-76 (S376) inhibition	Potent (specific value not stated)	[18]
BGB-15025	Cellular Phosphorylation Assay	pSLP-76 (S376) inhibition	Potent (specific value not stated)	[18]

Key Experimental Methodologies

Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments used to identify and characterize HPK1 downstream targets.

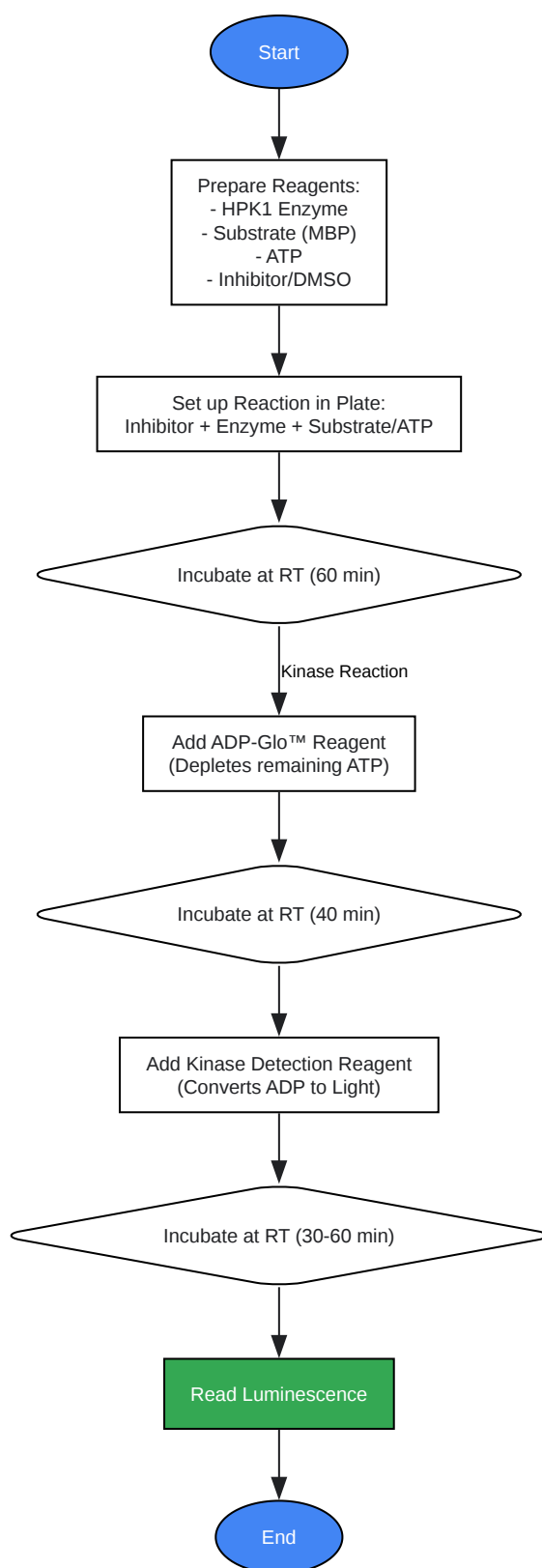
In Vitro Kinase Assay (ADP-Glo™ Luminescent Assay)

This assay measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[\[17\]](#)[\[19\]](#)

Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP back to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.[\[17\]](#)

Protocol:

- Reagent Preparation: Dilute recombinant HPK1 enzyme, substrate (e.g., Myelin Basic Protein, MBP), ATP, and test inhibitors to their desired concentrations in a kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[20]
- Reaction Setup (384-well plate):
 - Add 1 µL of test inhibitor or DMSO vehicle control.
 - Add 2 µL of diluted HPK1 enzyme.
 - Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[17]
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
- Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature.
- Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to HPK1 kinase activity.[17]



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Caption: Workflow for a typical in vitro HPK1 kinase assay (ADP-Glo™).

Cellular Phosphorylation Assay (Sandwich ELISA)

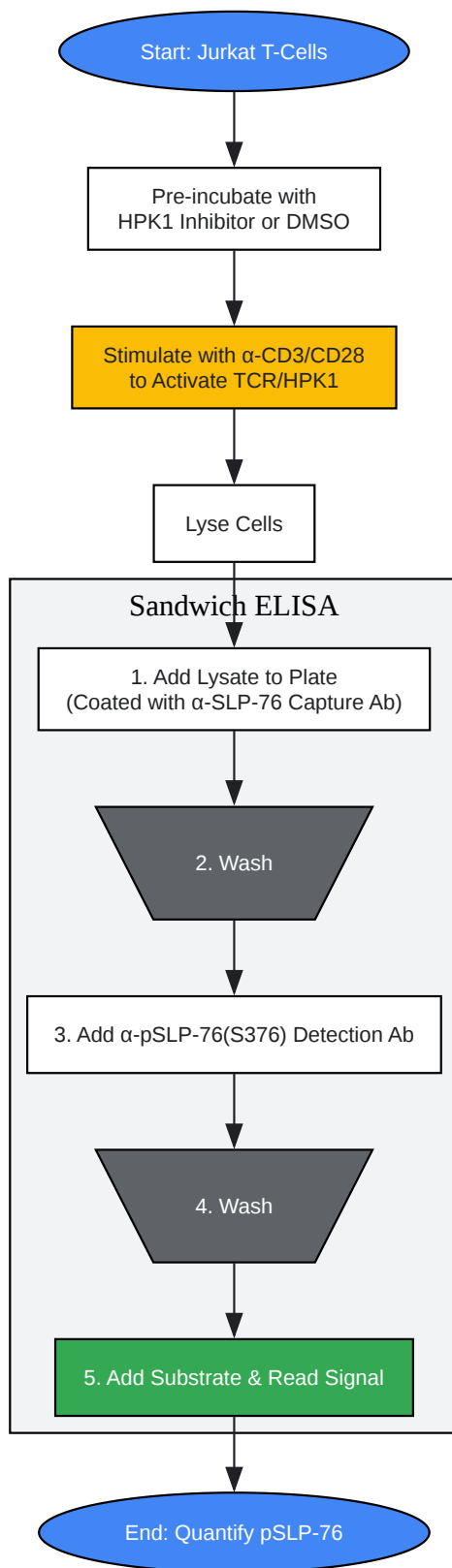
This assay quantifies the phosphorylation of a specific HPK1 substrate, like SLP-76 at Ser376, within intact cells, providing a direct measure of intracellular HPK1 activity.[\[18\]](#)

Principle: Cells are stimulated to activate the TCR pathway and HPK1. After lysis, the cell lysate is added to a plate coated with a capture antibody for the target protein (SLP-76). A second, detection antibody that specifically recognizes the phosphorylated form of the target (anti-phospho-SLP-76 Ser376) is then added. This detection antibody is labeled (e.g., with HRP) to allow for a colorimetric or chemiluminescent readout.[\[18\]](#)

Protocol:

- **Cell Culture and Treatment:** Culture Jurkat T cells (which endogenously express HPK1) under standard conditions. Pre-incubate cells with various concentrations of an HPK1 inhibitor or DMSO vehicle.
- **Cell Stimulation:** Stimulate the cells with an anti-CD3/CD28 antibody complex to activate TCR signaling and, consequently, HPK1.
- **Cell Lysis:** Lyse the cells to release intracellular proteins.
- **ELISA:**
 - Add cell lysates to a microplate pre-coated with a capture antibody specific for total SLP-76. Incubate to allow binding.
 - Wash the plate to remove unbound proteins.
 - Add a detection antibody specific for phospho-SLP-76 (Ser376). Incubate to allow binding to the captured, phosphorylated SLP-76.
 - Wash the plate to remove unbound detection antibody.
 - Add a substrate for the enzyme conjugated to the detection antibody (e.g., TMB for HRP) and measure the absorbance or luminescence.

- Data Analysis: The signal is proportional to the amount of phosphorylated SLP-76, which is inversely correlated with the activity of the HPK1 inhibitor.[18]



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Caption: Workflow for a cellular pSLP-76 sandwich ELISA.

Quantitative Phosphoproteomics for Substrate Discovery

This unbiased, large-scale approach is used to identify novel kinase substrates by comparing the phosphoproteome of cells with and without active kinase.^{[21][22]}

Principle: By inhibiting a specific kinase (like HPK1) and using quantitative mass spectrometry, one can identify phosphorylation sites that show a significant decrease in abundance. These sites represent potential direct or indirect substrates of the kinase.

Protocol:

- **Cell Culture and Treatment:** Grow cells (e.g., HeLa, Jurkat) and treat one population with a selective HPK1 inhibitor and a control population with DMSO.
- **Protein Extraction and Digestion:** Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
- **Phosphopeptide Enrichment:** Because phosphopeptides are typically low in abundance, they must be enriched from the complex peptide mixture. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.
- **Peptide Labeling (Optional but recommended for quantification):** Label peptides from the inhibitor-treated and control groups with different isotopic tags (e.g., TMT, iTRAQ) to allow for multiplexed analysis and direct quantification in a single mass spectrometry run.
- **LC-MS/MS Analysis:** Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them with a tandem mass spectrometer (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and fragments them to determine their amino acid sequence and the precise location of the phosphorylation site.
- **Data Analysis:** Use specialized software to identify the phosphopeptides and quantify the relative abundance of each site between the inhibitor-treated and control samples.

Phosphorylation sites that are significantly down-regulated upon HPK1 inhibition are identified as candidate downstream targets.[21]

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